ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Overview
Description
Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C12H20O4 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable diol with an ethyl ester in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl (7R,8S)-8-(methylamino)-1,4-dioxaspiro[4.5]decane-7-carboxylate
Uniqueness
Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of a spirocyclic structure. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
73831-19-3 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-3-14-11(13)10-4-5-12(8-9(10)2)15-6-7-16-12/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
JNMDUFGIQGFDSX-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC2(C[C@H]1C)OCCO2 |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1C)OCCO2 |
Origin of Product |
United States |
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